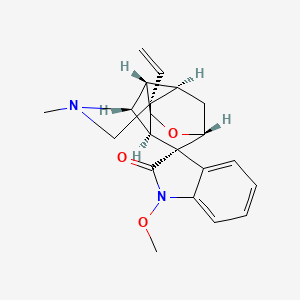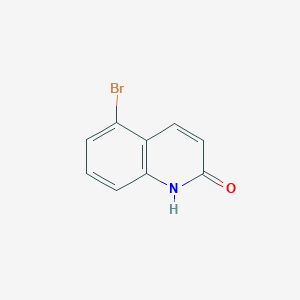
1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, also known as 5-methyl-1H-pyrazole-3-carboxylic acid or MMP, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white, crystalline powder that is soluble in water and has a melting point of 106-107°C. MMP is a versatile compound that can be used as a reactant in organic synthesis, as a biological probe, and as a tool for studying enzyme-catalyzed reactions.
Applications De Recherche Scientifique
Heterocyclic Compound Applications
1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is part of a broader category of heterocyclic compounds that are pivotal in the synthesis of various biologically active compounds in organic chemistry. These compounds, including pyrazole carboxylic acid derivatives, are known for their versatility in synthetic applicability and biological activity. Specifically, pyrazole carboxylic acid derivatives have been identified as significant scaffolds in heterocyclic compounds due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications have been extensively reviewed, providing a comprehensive guide for scientists in medicinal chemistry (Cetin, 2020).
Synthetic Strategies for Anticancer Agents
The Knoevenagel condensation has been highlighted as a significant method in the synthesis of α, β-unsaturated ketones/carboxylic acids, which are crucial for developing biologically fascinating molecules with potential anticancer activities. This reaction has been utilized across various pharmacophoric aldehydes and active methylenes to generate a comprehensive library of chemical compounds. These compounds have shown remarkable anticancer activity by targeting different cancer targets such as DNA, microtubules, Topo-I/II, and kinases. The review emphasizes the efficiency of the Knoevenagel condensation in generating pharmacologically interesting molecules, predominantly for cancer treatment, highlighting the importance of functionalities involved and their potential in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Privileged Scaffold in Heterocycles Synthesis
Another study focuses on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, showcasing its role as a privileged scaffold in the synthesis of various heterocycles. This compound and its derivatives are valuable as building blocks for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of this compound offers mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating its significance in heterocyclic compound synthesis and dye production (Gomaa & Ali, 2020).
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile functionalities .
Mode of Action
Pyrazole derivatives are known to participate in a variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Pyrazole derivatives are known to be involved in the synthesis of diverse heterocyclic compounds, which can affect various biochemical pathways .
Result of Action
Pyrazole derivatives are known to be biologically active compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Propriétés
IUPAC Name |
1-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-7-10(12(15)16)13-14(11)2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUAPBXLRBVFJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559289 |
Source


|
| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124344-99-6 |
Source


|
| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124344-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

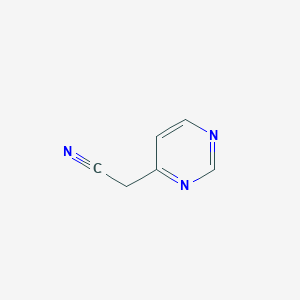
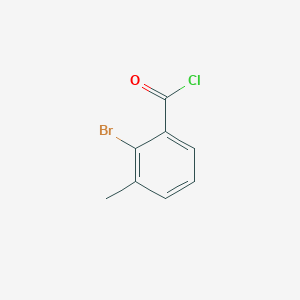
![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)
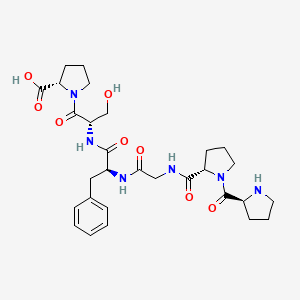
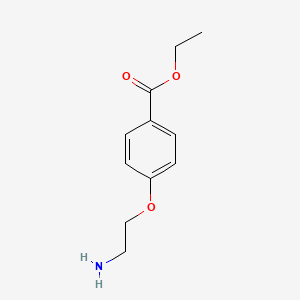


![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)
